molecular formula C9H22Cl2N2 B1440267 (Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride CAS No. 1209558-81-5

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride

Cat. No. B1440267
CAS RN: 1209558-81-5
M. Wt: 229.19 g/mol
InChI Key: OSKYMKHLYVBEMF-UHFFFAOYSA-N
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Description

“(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride” is a chemical compound with the CAS No. 1209558-81-5 . It has a molecular weight of 229.19 and a molecular formula of C9H22Cl2N2 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride” is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains two chlorine atoms, making it a dihydrochloride .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More specific reactions or mechanisms involving “(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride” are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride” include a molecular weight of 229.19 and a molecular formula of C9H22Cl2N2 . The compound is stored at room temperature . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Biogenic Amine Formation and Food Safety Research into the occurrence, biotransformation, and epidemiological significance of carcinogenic N-nitroso compounds highlights the significance of naturally occurring amines and amides, like piperidine, as precursors to carcinogenic compounds in vivo. Such studies are crucial for understanding the formation of endogenous carcinogens and their implications for human cancer incidence (Lin, 1986).

Endophytes in Piper Species A review on the utilization of endophytes from Piper species for bioactive compound production notes the importance of secondary metabolites, such as piperine and piperidine, in pharmaceutical applications. These compounds exhibit antitumor, antimutagenic, and antihelminthic properties, underscoring the therapeutic potential of endophyte-mediated biosynthesis in Piper plants (Mitra et al., 2021).

Dopamine D2 Receptor Ligands Recent advances in the treatment of neuropsychiatric disorders highlight the therapeutic potential of D2 receptor modulators. Piperidine moieties, as part of the pharmacophore with high D2 receptor affinity, are critical for developing treatments for conditions such as schizophrenia and Parkinson's disease (Jůza et al., 2022).

C-N Bond Forming Reactions Recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, involving piperidine among other amines, demonstrate the importance of such catalysts in organic synthesis. These findings are pivotal for the development of new synthetic methodologies and the commercial exploitation of recyclable catalysts (Kantam et al., 2013).

Synthesis of N-Heterocycles The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, offering access to structurally diverse piperidines and their derivatives, highlights the compound's role in creating motifs present in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Safety and Hazards

The safety information for “(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(piperidin-3-ylmethyl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11-7-9-4-3-5-10-6-9;;/h8-11H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYMKHLYVBEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 2
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 3
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 4
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 5
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride
Reactant of Route 6
(Piperidin-3-ylmethyl)(propan-2-yl)amine dihydrochloride

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